

Technical Guide: Mechanism of Action of HSDVHK-NH2 TFA

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Compound of Interest

Compound Name: HSDVHK-NH2 TFA

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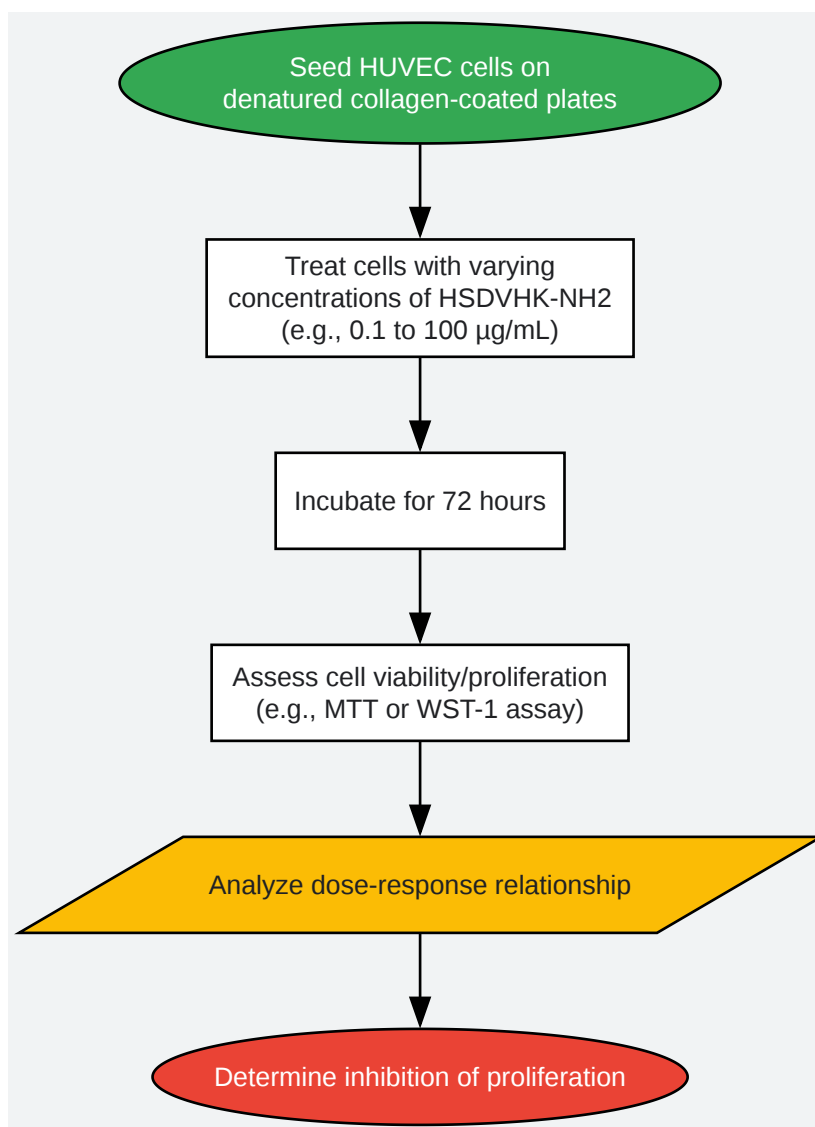
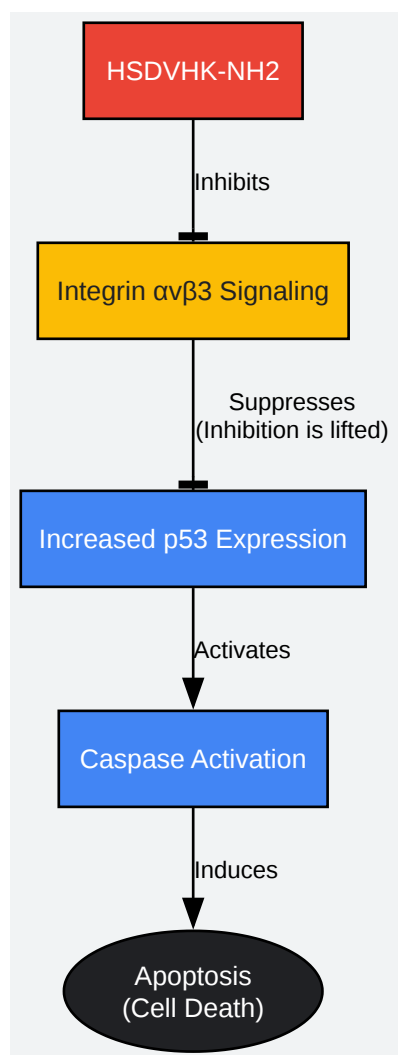
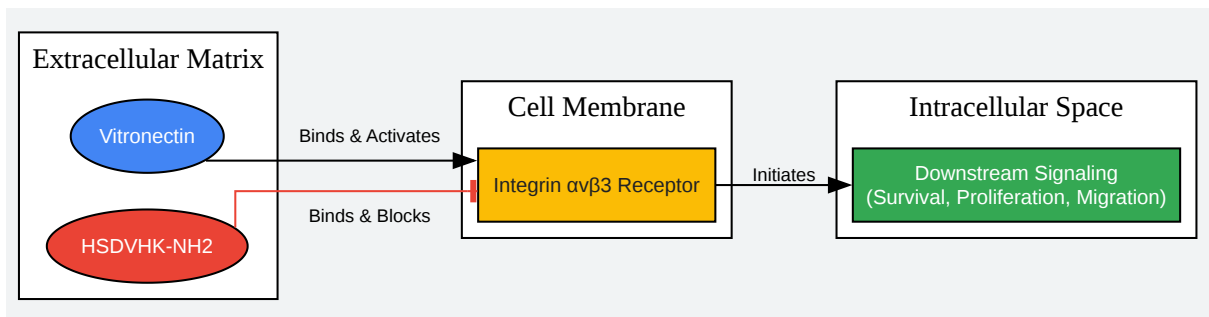
This document provides a detailed overview of the molecular mechanism, biological effects, and experimental validation of the synthetic peptide HSDVHK-NH2, provided as a trifluoroacetate (TFA) salt. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Core Function

HSDVHK-NH2 is a synthetic peptide with the amino acid sequence His-Ser-Asp-Val-His-Lys-NH2. It functions primarily as a potent antagonist of the interaction between integrin $\alpha\beta3$ and its extracellular matrix ligand, vitronectin[1][2]. By interfering with this binding, HSDVHK-NH2 disrupts critical cell signaling pathways involved in cell survival, proliferation, and migration. The trifluoroacetate (TFA) salt is a common counterion resulting from the peptide's purification process and is not considered to have a biological function.

Primary Mechanism of Action: Integrin-Ligand Antagonism

The core mechanism of HSDVHK-NH2 is its ability to specifically block the binding of vitronectin to the Arg-Gly-Asp (RGD) binding site on the integrin $\alpha\beta3$ receptor[1]. Integrins are transmembrane receptors that mediate cell-matrix adhesion. The $\alpha\beta3$ integrin, in particular, plays a crucial role in angiogenesis (the formation of new blood vessels) and tumor metastasis. By competitively inhibiting the vitronectin-integrin $\alpha\beta3$ interaction, HSDVHK-NH2 effectively disrupts the downstream signaling necessary for endothelial cell survival and migration.



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